Cas no 2034569-66-7 (1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate)

1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate structure
2034569-66-7 structure
Product name:1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
CAS No:2034569-66-7
MF:C15H19N3O3S
MW:321.3946621418
CID:5336540

1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 1-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
    • [2-methyl-1-oxo-1-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]propan-2-yl] acetate
    • 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
    • Inchi: 1S/C15H19N3O3S/c1-11(19)21-15(2,3)14(20)16-9-13(12-5-8-22-10-12)18-7-4-6-17-18/h4-8,10,13H,9H2,1-3H3,(H,16,20)
    • InChI Key: HGGJEJKSBKSRBJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(C(C)(C)OC(C)=O)=O)N1C=CC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 417
  • XLogP3: 1.4
  • Topological Polar Surface Area: 102

1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-7967-3mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
3mg
$63.0 2023-09-08
Life Chemicals
F6519-7967-50mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
50mg
$160.0 2023-09-08
Life Chemicals
F6519-7967-30mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
30mg
$119.0 2023-09-08
Life Chemicals
F6519-7967-25mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
25mg
$109.0 2023-09-08
Life Chemicals
F6519-7967-10μmol
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6519-7967-15mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
15mg
$89.0 2023-09-08
Life Chemicals
F6519-7967-100mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
100mg
$248.0 2023-09-08
Life Chemicals
F6519-7967-2mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
2mg
$59.0 2023-09-08
Life Chemicals
F6519-7967-10mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
10mg
$79.0 2023-09-08
Life Chemicals
F6519-7967-40mg
1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate
2034569-66-7
40mg
$140.0 2023-09-08

1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate Related Literature

Additional information on 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate

Introduction to 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate (CAS No. 2034569-66-7)

1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate, identified by its CAS number 2034569-66-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and biological activities.

The molecular structure of 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate features a central acetic ester moiety connected to a carbamoyl group, which further extends through an ethyl chain. This chain terminates with a bifurcated arm, incorporating both a 1H-pyrazol-1-yl and a thiophen-3-yl substituent. Such a design not only enhances the compound's solubility and bioavailability but also introduces specific interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

The presence of the pyrazole and thiophene rings in this molecule is particularly noteworthy. Pyrazole derivatives are well-documented for their role as pharmacophores in various therapeutic agents, exhibiting activities ranging from antiviral to anti-inflammatory effects. Meanwhile, thiophene-based compounds have been extensively studied for their potential in treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The combination of these two heterocycles in 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate suggests a multifaceted biological profile that warrants further investigation.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and interaction patterns of complex molecules like 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate with biological targets. Molecular docking studies have indicated that this compound may interact with enzymes and receptors involved in metabolic pathways, suggesting potential applications in modulating conditions such as diabetes, obesity, and related metabolic syndromes. These findings align with the growing interest in developing drugs that target central metabolic pathways to treat chronic diseases.

In addition to its structural complexity, 1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-y)]carbamoyl}ethyl acetate exhibits interesting physicochemical properties. The acetic ester group contributes to its stability under various conditions, while the ethyl chain provides flexibility, allowing for optimal positioning within biological environments. Furthermore, the electron-rich nature of the pyrazole and thiophene rings enhances its ability to participate in hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves the strategic coupling of pyrazole and thiophene derivatives with appropriate functional groups to achieve the desired carbamoyl-substituted ethyl acetate structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to ensure high yields and purity. These synthetic methodologies not only highlight the compound's complexity but also demonstrate the evolving capabilities of modern chemical synthesis.

From a medicinal chemistry perspective, 1-methyl-1-{[2-(1H-pyrazol-l -yl)-2-(thiophen -3 -yl) eth y l] carbam oy l} eth y l ace tate holds promise as a scaffold for developing novel therapeutic agents. Its structural features allow for derivatization into analogs with enhanced or modified biological activities. For instance, modifications at the ester or carbamoyl groups could fine-tune pharmacokinetic properties such as bioavailability and metabolic stability. Similarly, alterations in the pyrazole or thiophene moieties could expand the spectrum of biological targets that the compound can interact with.

Recent preclinical studies have begun to explore the potential applications of derivatives inspired by CAS No. 2034569 -66 -7. These studies have shown encouraging results in models of inflammation and pain management, where pyrazole-thiophene hybrids have demonstrated comparable efficacy to existing drugs but with improved selectivity profiles. Such findings underscore the importance of exploring structurally diverse molecules like CAS No 2034569 -66 -7 as starting points for drug development pipelines.

The role of computational modeling in understanding the behavior of complex molecules like CAS No 2034569 -66 -7 cannot be overstated. High-throughput virtual screening (HTVS) has been instrumental in identifying potential hits from large libraries of compounds based on their predicted interactions with biological targets. By leveraging machine learning algorithms trained on experimental data, researchers can prioritize compounds like CAS No 2034569 -66 -7 for further experimental validation, thereby accelerating the drug discovery process.

The environmental impact of synthesizing and utilizing compounds like CAS No 2034569 -66 -7 is also an important consideration. Green chemistry principles have guided efforts to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents or solvents. For instance, catalytic methods that employ recyclable catalysts or solvent-free reactions have been explored to enhance sustainability without compromising yield or purity.

In conclusion,CAS No 2034569 -66 -7, corresponding to 1-meth y l-l-[ [ 2 -( l H-p y ra z ol-l-y l ) -2 -(th i o ph en e -3-y l )e th y l ] ca r ba m o y l ]e th y l ace t ate , represents a compelling example of how intricate molecular design can lead to novel pharmacological entities with significant therapeutic potential . Its unique structural features , combined with promising preclinical data , position it as an exciting candidate for further exploration in medicinal chemistry . As research continues , it is anticipated that derivatives inspired by this compound will contribute valuable insights into disease mechanisms and provide innovative solutions for treating complex medical conditions .

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